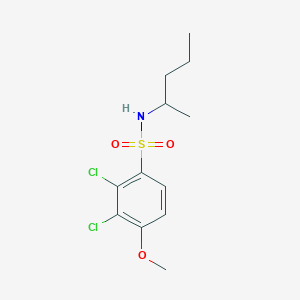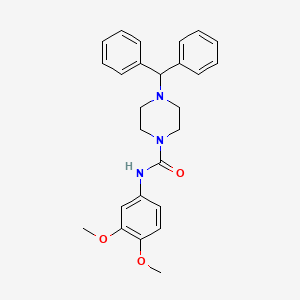![molecular formula C21H25N3O3 B4116437 N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4116437.png)
N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide, also known as AMBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. AMBH is a hydrazinecarboxamide derivative that exhibits promising pharmacological properties, making it a valuable tool for studying various biological processes. In
Wirkmechanismus
The exact mechanism of action of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to inhibit the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and adenosine receptors. Additionally, N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and physiological effects:
N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects, including:
1. Antiproliferative activity: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
2. Neuroprotective activity: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to protect against neuronal damage by reducing oxidative stress and inflammation.
3. Antidiabetic activity: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to improve glucose metabolism and insulin sensitivity, leading to a reduction in blood glucose levels.
4. Anti-inflammatory activity: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide exhibits high potency, allowing for the use of lower concentrations in experiments.
2. Wide range of applications: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide exhibits a wide range of pharmacological properties, making it useful for studying various biological processes.
3. Low toxicity: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide exhibits low toxicity, making it a safe compound to use in experiments.
Some of the limitations of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide include:
1. Limited information: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide is a relatively new compound, and there is limited information available on its pharmacological properties.
2. Expensive: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide is a synthetic compound that can be expensive to synthesize, limiting its availability for research.
3. Limited solubility: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide exhibits limited solubility in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide. Some of these directions include:
1. Developing N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide derivatives: The synthesis of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide derivatives could lead to the development of more potent and selective compounds with improved pharmacological properties.
2. Investigating the mechanism of action: Further research is needed to fully understand the mechanism of action of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide and its effects on various biological processes.
3. Studying the pharmacokinetics of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide: Studying the pharmacokinetics of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide could provide valuable information on its absorption, distribution, metabolism, and excretion in the body.
4. Investigating the potential therapeutic applications: Further research is needed to investigate the potential therapeutic applications of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide in various diseases and disorders.
Conclusion:
In conclusion, N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide is a synthetic compound that exhibits promising pharmacological properties, making it a valuable tool for studying various biological processes. N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has several advantages and limitations for lab experiments, and there are several future directions for the research and development of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide. Further research is needed to fully understand the mechanism of action of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to exhibit a wide range of pharmacological properties, making it a valuable tool for studying various biological processes. Some of the scientific research applications of N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide include:
1. Cancer research: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to exhibit antiproliferative activity against various cancer cell lines, making it a potential candidate for developing anticancer drugs.
2. Neurological disorders: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to exhibit neuroprotective activity against various neurological disorders, including Alzheimer's disease and Parkinson's disease.
3. Diabetes: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to exhibit antidiabetic activity by regulating glucose metabolism and insulin sensitivity.
4. Inflammation: N-1-adamantyl-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(3-methyl-1-benzofuran-2-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-12-16-4-2-3-5-17(16)27-18(12)19(25)23-24-20(26)22-21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-11H2,1H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPCPNADVIIENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NNC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-methyl-1-benzofuran-2-yl)carbonyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4116386.png)

![dimethyl 2-[(2-{benzyl[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4116397.png)
![4-[2-(3,3-dimethyl-1-oxo-2,3,4,9-tetrahydro-1H-xanthen-9-yl)acetyl]phenyl acetate](/img/structure/B4116399.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]alaninamide](/img/structure/B4116413.png)
![N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4116424.png)
![4-[({[1-(4-sec-butylphenyl)propyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4116431.png)
![N-1,3-benzodioxol-5-yl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B4116441.png)
![1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4116449.png)
![2-[2-(4-morpholinyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4116453.png)

![2-(ethylthio)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4116471.png)